7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring or a four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of spirocyclic compound synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the phenyl group.
7-Amino-5-thia-2-azaspiro[3.4]octane: This compound includes a sulfur atom and an amino group, providing different chemical properties.
Uniqueness
7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane is unique due to its phenyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
7-phenyl-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-4-9(5-3-1)10-6-14-11(12-10)7-13-8-11/h1-5,10,12H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPINVKYVAZMCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2(O1)COC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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